3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid
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Overview
Description
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid is an organic compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . This compound is characterized by the presence of a chloro group, a cyanopropan-2-yl group, and a carbamoyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to form the chloro derivative.
Carbamoylation: The chloro derivative is then reacted with isocyanate to introduce the carbamoyl group.
Cyanation: Finally, the cyanopropan-2-yl group is introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
- Use of catalysts to enhance reaction rates.
- Controlled reaction conditions such as temperature and pressure.
- Purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The chloro and carbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyanopropan-2-yl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid: Unique due to the presence of both chloro and cyanopropan-2-yl groups.
3-Chloro-2-carbamoylbenzoic Acid: Lacks the cyanopropan-2-yl group.
2-((2-Cyanopropan-2-yl)carbamoyl)benzoic Acid: Lacks the chloro group.
Uniqueness
The combination of chloro, carbamoyl, and cyanopropan-2-yl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-12(2,6-14)15-10(16)9-7(11(17)18)4-3-5-8(9)13/h3-5H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCASZILSCZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=CC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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